

Using 4-(1-phenylcyclohexyl)morpholine in neuroscience research

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Compound of Interest

Compound Name:	Morpholine,4-(1-phenylcyclohexyl)-
CAS No.:	2201-40-3
Cat. No.:	B1222076

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Application Note: Pharmacological Characterization and Experimental Handling of 4-(1-phenylcyclohexyl)morpholine (PCMo)

Executive Summary

4-(1-phenylcyclohexyl)morpholine (PCMo), also known as Morphocycline, is a structural analog of phencyclidine (PCP) where the piperidine ring is replaced by a morpholine moiety. While exhibiting a qualitative pharmacological profile similar to PCP—acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and dopamine reuptake inhibitor—PCMo displays significantly reduced potency. This application note details the protocols for utilizing PCMo in structure-activity relationship (SAR) studies, specifically for investigating the role of ring hydrophobicity in NMDA receptor binding kinetics and psychotomimetic behavioral models.

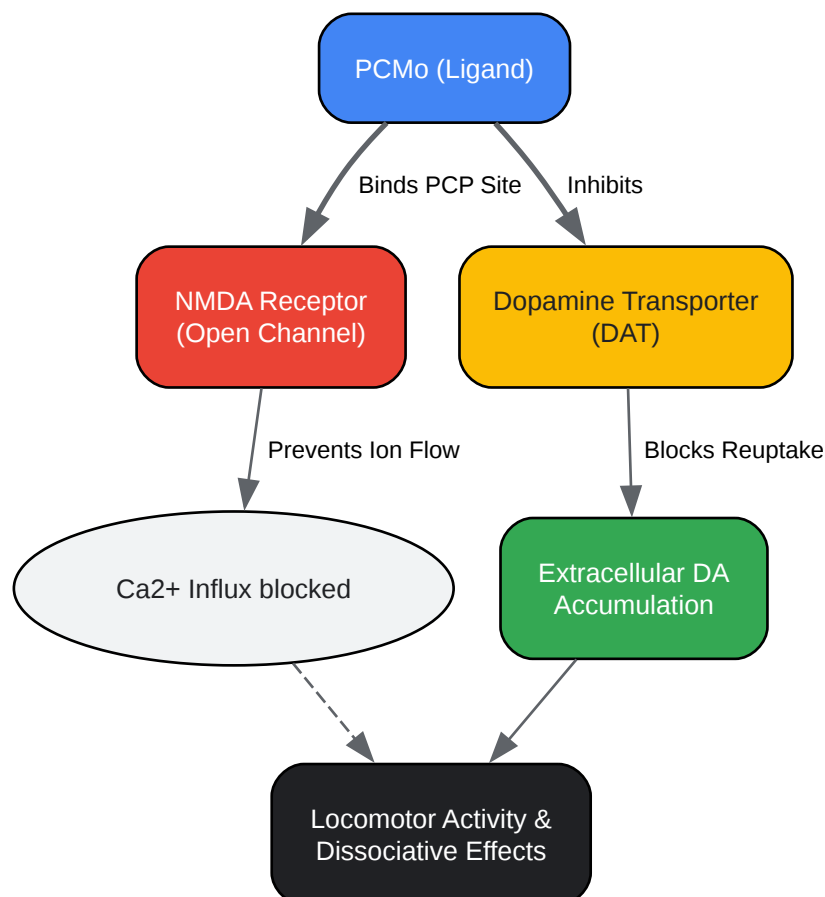
Pharmacological Profile & Mechanism of Action

1.1 Mechanistic Causality PCMo functions as a dissociative anesthetic and psychostimulant. Its reduced potency compared to PCP provides a critical window for researchers to study graded

receptor occupancy without the rapid onset of ceiling effects often seen with high-affinity ligands like MK-801.

- NMDA Receptor Antagonism: PCMo binds to the intrachannel phencyclidine site (PCP-site) within the NMDA receptor pore. The presence of the morpholine oxygen atom increases polarity compared to the piperidine ring of PCP, which reduces hydrophobic interaction with the channel pore, resulting in a lower binding affinity ().
- Dopamine Transporter (DAT) Inhibition: Like its parent compound, PCMo inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels in the nucleus accumbens. This dual mechanism drives the compound's locomotor and discriminative stimulus effects.

1.2 Signaling Pathway Visualization



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Figure 1: Dual mechanism of action showing NMDA channel blockade and Dopamine Transporter inhibition leading to behavioral outputs.

Regulatory Compliance & Safety (Critical)

2.1 Controlled Substance Status In the United States, PCMo is treated as a Schedule I controlled substance analog under the Federal Analog Act due to its structural and pharmacological similarity to PCP.

- Requirement: Researchers must possess a DEA Schedule I research registration (or equivalent national license) to procure or synthesize this compound.
- Storage: Must be stored in a steel class 5 safe or vault.

2.2 Handling Precautions

- Toxicity: PCMo is a potent CNS depressant. Accidental exposure can cause dissociation, nystagmus, and ataxia.
- PPE: Double nitrile gloves, chemical safety goggles, and use of a biosafety cabinet (Class II) or chemical fume hood are mandatory during powder handling.

Preparation & Formulation

3.1 Solubility Profile The free base of PCMo is lipophilic and poorly soluble in water. For biological assays, it must be converted to a salt or dissolved in a co-solvent.

Solvent System	Solubility	Usage Recommendation
Water (Free Base)	Insoluble	Not recommended.
0.1 M HCl	Soluble (>10 mg/mL)	Preferred. Converts base to HCl salt in situ.
DMSO	Soluble (>20 mg/mL)	Use for in vitro stock solutions (dilute <0.1% final conc).
Saline (0.9% NaCl)	Moderate (Salt form)	Use for in vivo injection vehicle (pH adjusted to 6.5-7.4).

3.2 Formulation Protocol (Injectable Solution)

- Weigh the required amount of PCMo free base.
- Dissolve in a minimal volume of 0.1 M HCl (e.g., 10% of final volume) and vortex until clear.
- Slowly add sterile saline (0.9% NaCl) to reach final volume.
- Adjust pH to 7.0–7.4 using 0.1 M NaOH. Note: If precipitation occurs, lower pH slightly to 6.0.
- Filter sterilize using a 0.22 μm PVDF membrane.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (NMDA Receptor)

Objective: Determine the affinity () of PCMo for the PCP binding site on the NMDA receptor.

Materials:

- Source Tissue: Rat forebrain membranes (washed 3x).
- Radioligand: [^3H]-MK-801 (Specific Activity: 20–30 Ci/mmol).

- Non-specific Control: 10 μ M PCP or 100 μ M Ketamine.

Workflow:

- Buffer Prep: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4).
- Incubation:
 - Mix 100 μ L membrane prep (200 μ g protein).
 - Add 20 μ L [3 H]-MK-801 (Final concentration: 2 nM).
 - Add 20 μ L PCMo (Concentration range:

to

M).
 - Incubate at 25°C for 2 hours (Equilibrium is slow for PCP-site ligands).
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).
- Quantification: Liquid scintillation counting.

Data Analysis: Calculate

using non-linear regression. Convert to

using the Cheng-Prusoff equation:

Expected Result: PCMo typically exhibits a

in the range of 500–1500 nM, significantly higher (weaker) than PCP (

nM).

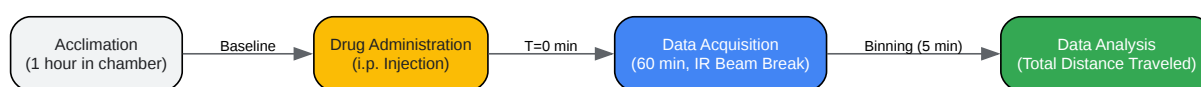
Protocol B: In Vivo Locomotor Activity (Rodent Model)

Objective: Assess psychotomimetic activity via open-field locomotion.

Experimental Design:

- Subjects: Adult male C57BL/6 mice or Sprague-Dawley rats.
- Groups: Vehicle, PCMo (Low: 3 mg/kg), PCMo (High: 10 mg/kg), PCP (Positive Control: 3 mg/kg).
- Route: Intraperitoneal (i.p.) injection.[1][2][3]

Workflow Diagram:



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Figure 2: Workflow for assessing PCMo-induced locomotor activity.

Step-by-Step:

- Habituation: Place animals in the open field chamber for 60 minutes prior to injection to reduce novelty-induced hyperactivity.
- Dosing: Administer PCMo (formulated as per Section 3.2).
- Recording: Immediately return animal to chamber. Record horizontal activity (distance traveled) and vertical activity (rearing) for 60–90 minutes.
- Validation:
 - PCMo Effect: Should produce an inverted-U shaped dose-response curve.
 - Comparison: Onset is typically slower and duration shorter than PCP. Ataxia may be more pronounced at higher doses due to the sedative morpholine component.

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